![molecular formula C11H12ClFN2 B2463969 [3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287282-09-9](/img/structure/B2463969.png)
[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a complex organic molecule. It contains a bicyclic pentane structure (bicyclo[1.1.1]pentane), which is a highly strained and reactive moiety due to its angle strain. Attached to this bicyclic structure is a phenyl ring (a six-membered carbon ring with alternating double bonds) that is substituted with chlorine and fluorine atoms. The compound also contains a hydrazine group, which consists of two nitrogen atoms bonded together, and is known for its reactivity and use in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic pentane structure, the halogen-substituted phenyl ring, and the hydrazine group. The bicyclic structure would introduce significant angle strain into the molecule, making it highly reactive. The halogens on the phenyl ring would likely influence the electronic properties of the molecule, and the hydrazine group could participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be high due to the presence of the strained bicyclic pentane structure and the hydrazine group. It could potentially participate in various chemical reactions, including those involving the opening of the bicyclic structure or reactions at the hydrazine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens could increase the compound’s density and boiling point compared to similar hydrocarbon structures. The hydrazine group could make the compound polar and potentially increase its solubility in polar solvents .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and the specific properties of its functional groups. The hydrazine group is associated with health hazards, including irritation and toxicity. The compound could also be reactive due to the strained bicyclic structure .
Orientations Futures
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. Given its complex structure, it could be of interest in the field of synthetic chemistry. Additionally, if the compound exhibits interesting properties or reactivity, it could be studied for potential uses in various industries .
Propriétés
IUPAC Name |
[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2/c12-9-7(2-1-3-8(9)13)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIUJAIBNYTNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=C(C(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2463886.png)
![(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2463888.png)
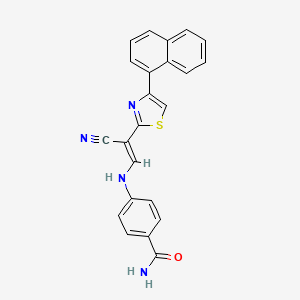
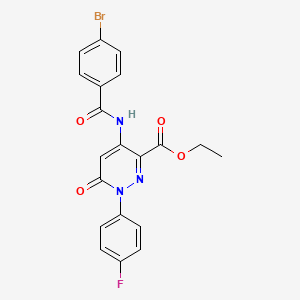
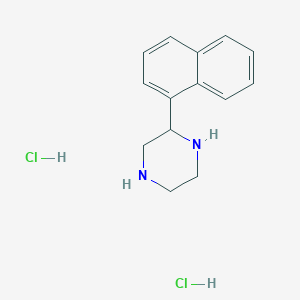
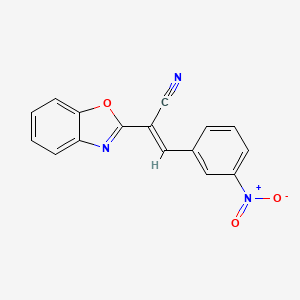

![5-methyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-carboxamide](/img/structure/B2463900.png)
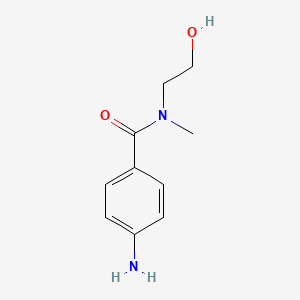
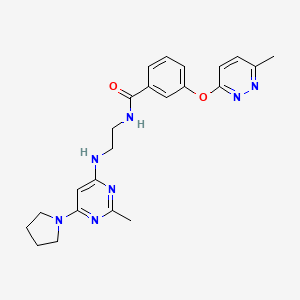
![4-{[(1-isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methyl}pyridine](/img/structure/B2463903.png)
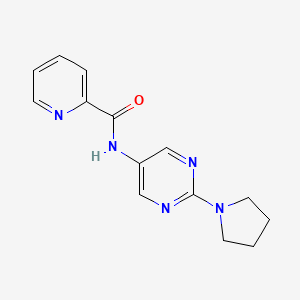

![N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2463906.png)
